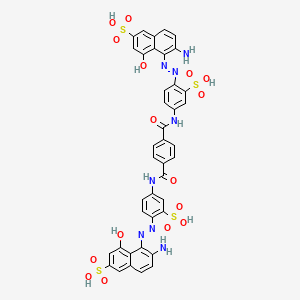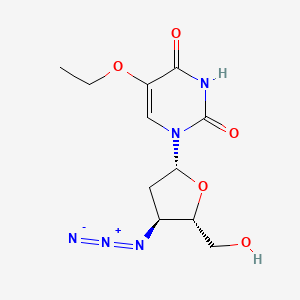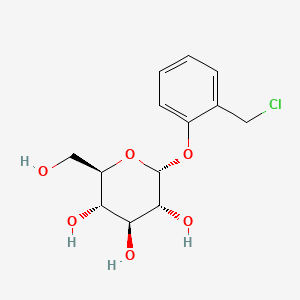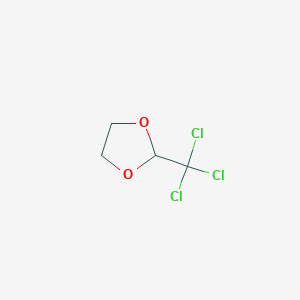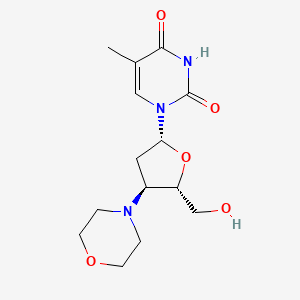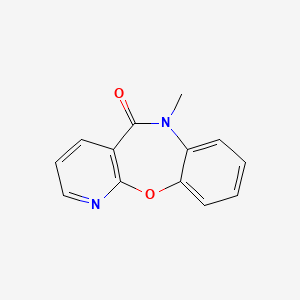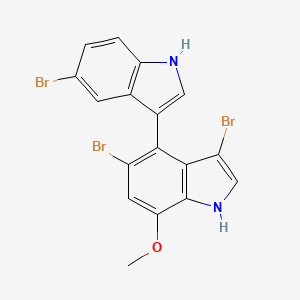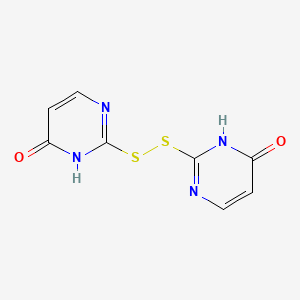
4-Pyrimidinol, 2,2'-dithiobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinol, 2,2’-dithiobis- is a compound with the molecular formula C8H6N4O2S2 and a molecular weight of 254.289. It is characterized by the presence of two pyrimidinol groups linked by a disulfide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 2,2’-dithiobis- typically involves the reaction of pyrimidinol derivatives with sulfur-containing reagents. One common method involves the use of sodium ethoxide and ethyl cyanoacetate, followed by the addition of guanidine hydrochloride. The reaction mixture is heated under reflux and then acidified to yield the desired product .
Industrial Production Methods
Industrial production methods for 4-Pyrimidinol, 2,2’-dithiobis- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidinol, 2,2’-dithiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bond in the compound can be cleaved under reductive conditions, leading to the formation of thiol derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of 4-Pyrimidinol, 2,2’-dithiobis- include reducing agents such as sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 4-Pyrimidinol, 2,2’-dithiobis- depend on the specific reaction conditions. For example, reductive cleavage of the disulfide bond yields thiol derivatives, while oxidation can lead to the formation of sulfonic acid derivatives .
Applications De Recherche Scientifique
4-Pyrimidinol, 2,2’-dithiobis- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Pyrimidinol, 2,2’-dithiobis- involves the reversible cleavage and formation of its disulfide bond. This redox activity allows the compound to interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways. The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(pyridine N-oxide): Similar in structure but with pyridine N-oxide groups instead of pyrimidinol groups.
2-(Diethylamino)-6-methyl-4-pyrimidinol: Contains a diethylamino group and is used as an analytical standard.
3-Pyridinols and 5-pyrimidinols: These compounds are used as antioxidants and have similar redox properties.
Uniqueness
4-Pyrimidinol, 2,2’-dithiobis- is unique due to its specific combination of pyrimidinol groups and a disulfide bond. This structure imparts distinct redox properties, making it valuable for applications in redox biology and coordination chemistry .
Propriétés
Numéro CAS |
34262-66-3 |
|---|---|
Formule moléculaire |
C8H6N4O2S2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2-[(6-oxo-1H-pyrimidin-2-yl)disulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6N4O2S2/c13-5-1-3-9-7(11-5)15-16-8-10-4-2-6(14)12-8/h1-4H,(H,9,11,13)(H,10,12,14) |
Clé InChI |
NJINJSNLLJGLRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(NC1=O)SSC2=NC=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


